![molecular formula C25H22FN3O5S B241917 1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241917.png)
1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has been researched for its potential use in the field of medicine. The compound has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not yet fully understood. However, it is believed to act by inhibiting various enzymes and pathways that are involved in the development and progression of diseases. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. The compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, the compound has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its potential use in the treatment of various diseases and its ability to induce apoptosis in cancer cells. However, the limitations of using the compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to further study the compound's mechanism of action to fully understand how it works. Another direction is to explore the compound's potential use in the treatment of other diseases such as Alzheimer's disease. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound.
Synthesemethoden
The synthesis of 1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex process that involves several steps. One of the methods used to synthesize the compound involves the reaction of 3,4-dimethoxybenzaldehyde, 1,3,4-thiadiazole-2-amine, and 4-hydroxy-2H-chromen-2-one in the presence of a catalyst. The final product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The compound has been researched extensively for its potential use in the field of medicine. It has been found to have various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C25H22FN3O5S |
---|---|
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H22FN3O5S/c1-12(2)9-19-27-28-25(35-19)29-21(13-5-7-17(32-3)18(10-13)33-4)20-22(30)15-11-14(26)6-8-16(15)34-23(20)24(29)31/h5-8,10-12,21H,9H2,1-4H3 |
InChI-Schlüssel |
LUVUECWRLKBBPH-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)OC)OC |
Kanonische SMILES |
CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.